2-Chloro-1-(1-ethyl-5-nitro-1H-pyrrol-2-yl)ethanone
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Overview
Description
2-Chloro-1-(1-ethyl-5-nitro-1H-pyrrol-2-yl)ethanone is a chemical compound that belongs to the class of pyrrole derivatives Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(1-ethyl-5-nitro-1H-pyrrol-2-yl)ethanone typically involves the chlorination of 1-(1-ethyl-5-nitro-1H-pyrrol-2-yl)ethanone. The reaction is carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under reflux conditions. The reaction proceeds smoothly, yielding the desired product with good efficiency.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes offer advantages such as improved reaction control, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(1-ethyl-5-nitro-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alcohols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like ethanol or methanol.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Reduction: Amino derivatives.
Oxidation: Oxidized products such as oxides or hydroxylated derivatives.
Scientific Research Applications
2-Chloro-1-(1-ethyl-5-nitro-1H-pyrrol-2-yl)ethanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(1-ethyl-5-nitro-1H-pyrrol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-(1-methyl-5-nitro-1H-pyrrol-2-yl)ethanone
- 2-Chloro-1-(1-ethyl-4-nitro-1H-pyrrol-2-yl)ethanone
- 2-Chloro-1-(1-ethyl-5-nitro-1H-pyrrol-3-yl)ethanone
Uniqueness
2-Chloro-1-(1-ethyl-5-nitro-1H-pyrrol-2-yl)ethanone is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
53391-21-2 |
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Molecular Formula |
C8H9ClN2O3 |
Molecular Weight |
216.62 g/mol |
IUPAC Name |
2-chloro-1-(1-ethyl-5-nitropyrrol-2-yl)ethanone |
InChI |
InChI=1S/C8H9ClN2O3/c1-2-10-6(7(12)5-9)3-4-8(10)11(13)14/h3-4H,2,5H2,1H3 |
InChI Key |
YRIBINMXSWLLOO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=C1[N+](=O)[O-])C(=O)CCl |
Origin of Product |
United States |
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